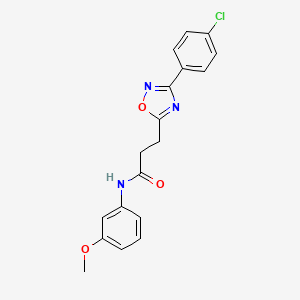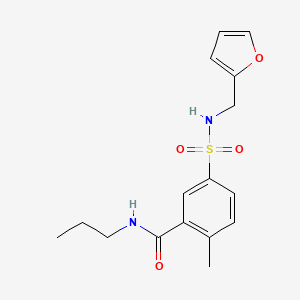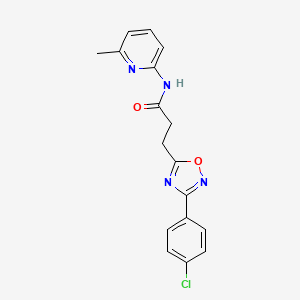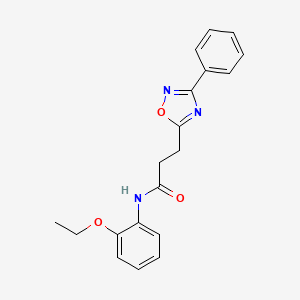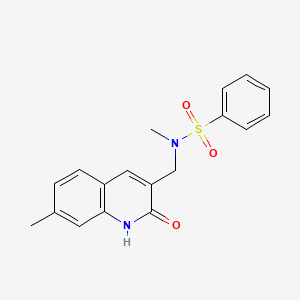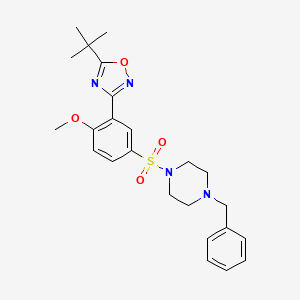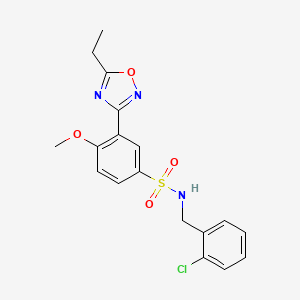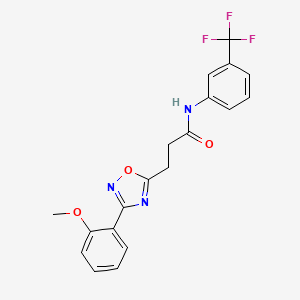![molecular formula C18H16BrN3O5 B7713164 ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)
ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.75 g/mol. This compound is also known as ethyl (3-chloro-4-methoxyphenyl)carbamate formate or ethyl (3-chloro-4-methoxyphenyl)carbamoylformate.
Wirkmechanismus
The exact mechanism of action of ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors in the body. It has been shown to have inhibitory effects on the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
Ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have anticancer activity and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate in lab experiments include its high purity, stability, and ease of synthesis. It is also a versatile compound that can be used as a building block for the synthesis of various biologically active molecules. However, its limitations include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate. One of the areas of interest is its potential use as an anti-cancer agent. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy. Another area of interest is its potential use as a building block for the synthesis of novel biologically active molecules. The development of new synthetic methodologies and the exploration of new reaction pathways are also areas of future research.
Synthesemethoden
Ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate can be synthesized by the reaction of ethyl chloroformate with 3-chloro-4-methoxyaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and the product is obtained in high yield after purification.
Wissenschaftliche Forschungsanwendungen
Ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. It is a versatile compound that can be used as a building block for the synthesis of various biologically active molecules such as antitumor agents, anti-inflammatory agents, and anti-viral agents.
Eigenschaften
IUPAC Name |
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O5/c1-10-3-4-14(25-2)13(5-10)21-17(23)18(24)22-20-8-11-6-15-16(7-12(11)19)27-9-26-15/h3-8H,9H2,1-2H3,(H,21,23)(H,22,24)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXXNPCYOMXNE-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC3=C(C=C2Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-(2-methoxy-5-methylphenyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



